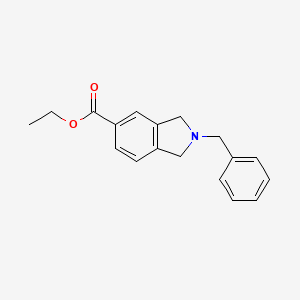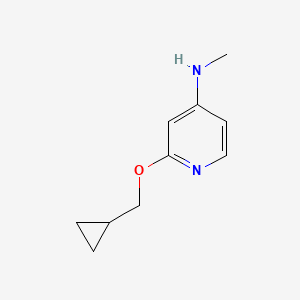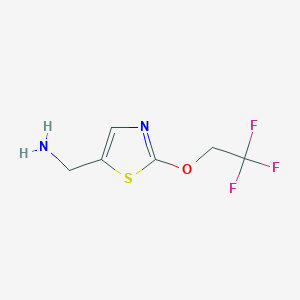
2,2-Difluoro-1-(furan-2-yl)-3-hydroxy-4-methylpentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1-(2-Furyl)-3-Hydroxy-4-Methyl-1-Pentanone is a fluorinated organic compound with a unique structure that includes a furan ring, a hydroxy group, and two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Schiemann reaction, which is widely used for the synthesis of fluorine-containing aromatic compounds . This reaction involves the conversion of aromatic amines into fluorinated aromatic compounds using diazonium salts and fluoroborates.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and subsequent fluorination. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions
2,2-Difluoro-1-(2-Furyl)-3-Hydroxy-4-Methyl-1-Pentanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2,2-Difluoro-1-(2-Furyl)-4-Methyl-1-Pentanone.
Reduction: Formation of 2,2-Difluoro-1-(2-Furyl)-3,4-Dihydroxy-4-Methyl-1-Pentanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Difluoro-1-(2-Furyl)-3-Hydroxy-4-Methyl-1-Pentanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and properties.
Industry: Used in the development of new materials with specific properties, such as increased stability and reactivity.
作用機序
The mechanism of action of 2,2-Difluoro-1-(2-Furyl)-3-Hydroxy-4-Methyl-1-Pentanone involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, leading to increased biological activity. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
Similar Compounds
Uniqueness
2,2-Difluoro-1-(2-Furyl)-3-Hydroxy-4-Methyl-1-Pentanone is unique due to its specific combination of a furan ring, hydroxy group, and two fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The presence of the fluorine atoms enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.
特性
CAS番号 |
410522-58-6 |
|---|---|
分子式 |
C10H12F2O3 |
分子量 |
218.20 g/mol |
IUPAC名 |
2,2-difluoro-1-(furan-2-yl)-3-hydroxy-4-methylpentan-1-one |
InChI |
InChI=1S/C10H12F2O3/c1-6(2)8(13)10(11,12)9(14)7-4-3-5-15-7/h3-6,8,13H,1-2H3 |
InChIキー |
NOONVIFYAGPTLM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(C(=O)C1=CC=CO1)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


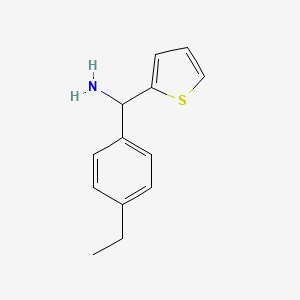
![(2S)-1-[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]propan-2-ol](/img/structure/B12836347.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B12836353.png)
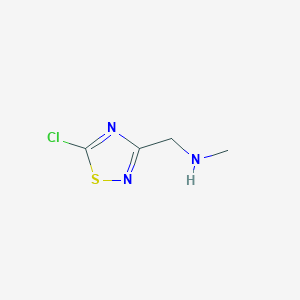

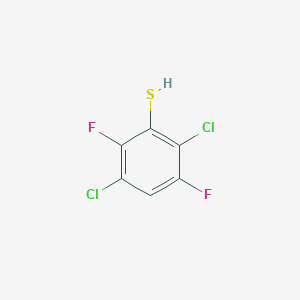
![(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12836370.png)

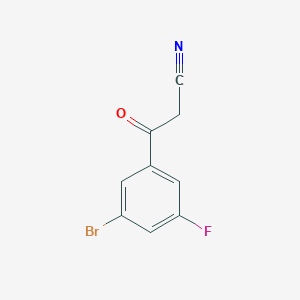
![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)
